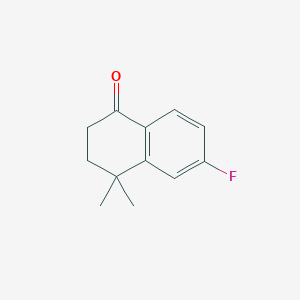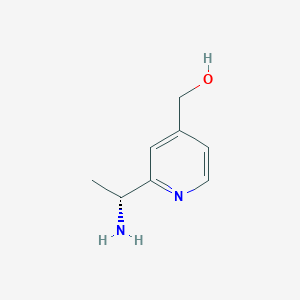
(R)-(2-(1-Aminoethyl)pyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol: is a chiral compound featuring a pyridine ring substituted with an aminoethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol involves the reductive amination of 4-pyridinecarboxaldehyde with ®-1-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, ®-1-aminoethanol can be reacted with 4-pyridinecarboxaldehyde under controlled conditions to ensure the retention of chirality.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxymethyl group in ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using hydrogenation catalysts like platinum or palladium.
-
Substitution: : The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives when reacted with acyl chlorides, isocyanates, or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Acyl chlorides, isocyanates.
Major Products Formed
Oxidation: Pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Amides, ureas, and other substituted products.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its derivatives might exhibit activity against various biological targets, making it a candidate for drug development.
Industry
The compound’s derivatives can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, its derivatives might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(2-(1-Aminoethyl)pyridin-4-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Hydroxymethyl)pyridine: Lacks the chiral aminoethyl group, making it less versatile in chiral synthesis.
2-(1-Aminoethyl)pyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is unique due to its chiral nature and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse reactivity and applications in various fields, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
[2-[(1R)-1-aminoethyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-7(5-11)2-3-10-8/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
Clé InChI |
LVOHMXYDWWBBJV-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=NC=CC(=C1)CO)N |
SMILES canonique |
CC(C1=NC=CC(=C1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


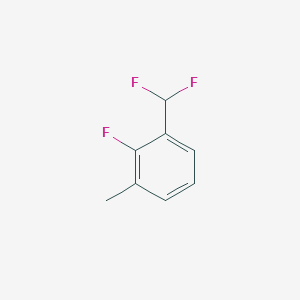

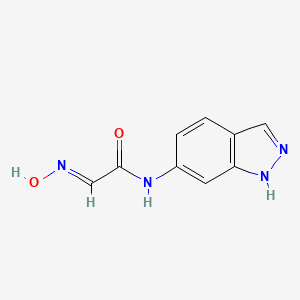
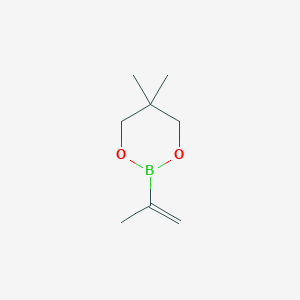

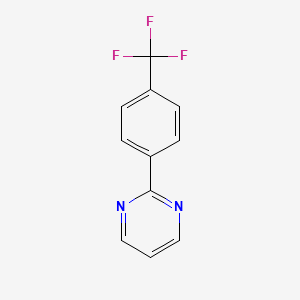
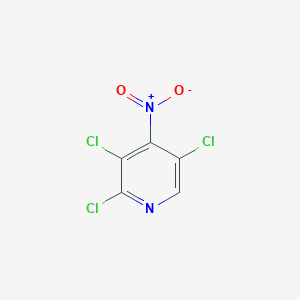
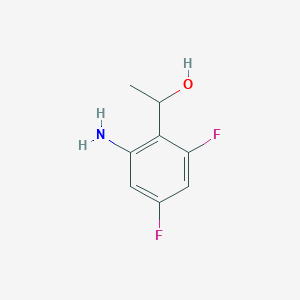
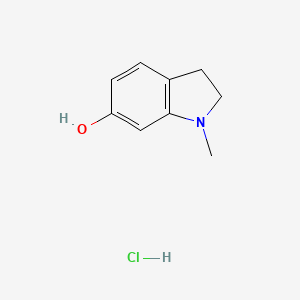
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)

